Gypenoside L

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le gypénoside L peut être synthétisé par biotransformation enzymatique. Par exemple, une nouvelle β-glucosidase transformant le ginsénoside dérivée de bactéries du sol peut hydrolyser efficacement le gypénoside XVII en gypénoside L . La réaction se produit généralement dans des conditions optimales de pH 6,0 et 80 °C pendant 4 heures, offrant une spécificité et une efficacité élevées .

Méthodes de production industrielle : La production industrielle de Gypénoside L implique l'extraction des feuilles de Gynostemma pentaphyllum. Le processus comprend une extraction par ultrasons suivie d'un chauffage au bain-marie à 95 °C . Cette méthode garantit une extraction efficace du composé pour une production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions : Le gypénoside L subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Le gypénoside L peut être oxydé en utilisant des réactifs comme le peroxyde d'hydrogène dans des conditions douces.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide de borohydrure de sodium.

Substitution : Les réactions de substitution impliquent souvent des réactifs nucléophiles dans des conditions basiques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du gypénoside L, qui peuvent présenter des activités biologiques différentes .

4. Applications de la recherche scientifique

Chimie:

- Utilisé comme précurseur pour la synthèse d'autres composés bioactifs.

Biologie:

- Présente des effets neuroprotecteurs, ce qui en fait un candidat pour le traitement de maladies neurologiques telles que la maladie d'Alzheimer et la maladie de Parkinson .

Médecine:

- Démontre des propriétés anticancéreuses en induisant la mort cellulaire dans les cellules cancéreuses par des mécanismes tels que l'inhibition du flux autophagique et le stress du réticulum endoplasmique .

- Améliore l'efficacité des médicaments de chimiothérapie tels que le 5-fluorouracile et le cisplatine .

Industrie:

- Utilisation potentielle dans le développement d'aliments fonctionnels et de produits pharmaceutiques en raison de ses propriétés bioactives .

5. Mécanisme d'action

Le gypénoside L exerce ses effets par le biais de plusieurs voies moléculaires :

Induction de la sénescence : Augmente l'activité de la β-galactosidase associée à la sénescence et favorise la production de cytokines sécrétoires associées à la sénescence.

Activation des voies MAPK : Active les voies MAPK p38 et ERK, conduisant à l'arrêt du cycle cellulaire et à l'inhibition de la prolifération cellulaire.

Stress du réticulum endoplasmique : Induit le stress du réticulum endoplasmique, conduisant à la libération de Ca2+ et à la mort cellulaire.

Applications De Recherche Scientifique

Chemistry:

- Used as a precursor for synthesizing other bioactive compounds.

Biology:

- Exhibits neuroprotective effects, making it a candidate for treating neurological disorders such as Alzheimer’s and Parkinson’s diseases .

Medicine:

- Demonstrates anticancer properties by inducing cell death in cancer cells through mechanisms such as autophagic flux inhibition and endoplasmic reticulum stress .

- Enhances the efficacy of chemotherapy drugs like 5-fluorouracil and cisplatin .

Industry:

Mécanisme D'action

Gypenoside L exerts its effects through several molecular pathways:

Induction of Senescence: Increases the activity of senescence-associated β-galactosidase and promotes the production of senescence-associated secretory cytokines.

Activation of MAPK Pathways: Activates p38 and ERK MAPK pathways, leading to cell cycle arrest and inhibition of cell proliferation.

Endoplasmic Reticulum Stress: Induces endoplasmic reticulum stress, leading to Ca2+ release and cell death.

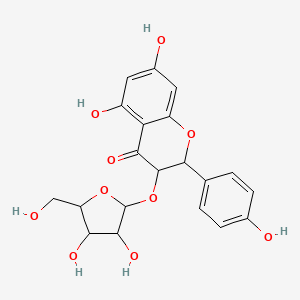

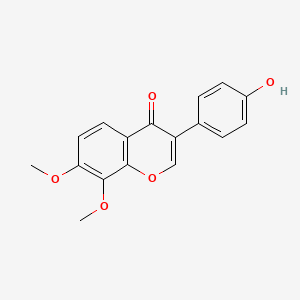

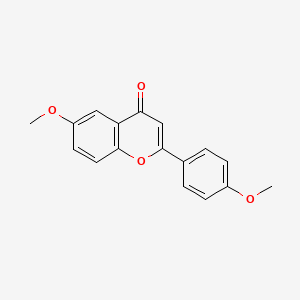

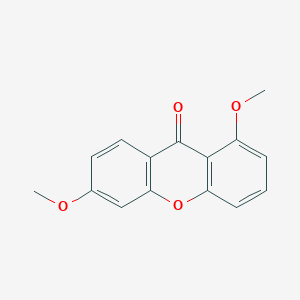

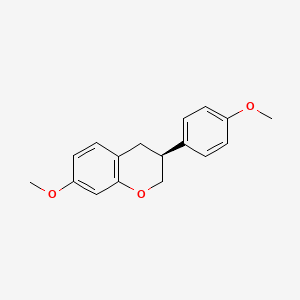

Comparaison Avec Des Composés Similaires

Le gypénoside L est unique par rapport aux autres gypénosides en raison de sa structure moléculaire spécifique et de ses activités biologiques. Des composés similaires comprennent :

- **G

Gypénoside XVII : Une autre saponine de Gynostemma pentaphyllum, connue pour ses propriétés anticancéreuses.

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJZMSTVPKBWKB-HGZKDYFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317815 | |

| Record name | Gypenoside L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94987-09-4 | |

| Record name | Gypenoside L | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94987-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gypenoside L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.